molecular formula C9H12O5 B15203558 Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate

Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate

Cat. No.: B15203558
M. Wt: 200.19 g/mol
InChI Key: OPANUDBJFCIYGM-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate is an organic compound with a complex structure that includes a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of continuous flow reactors and advanced purification techniques can also enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)propanoate
  • Ethyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate

Uniqueness

Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its furan ring and ester functional group make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 2-(4-methoxy-3-methyl-5-oxo-2H-furan-2-yl)acetate

InChI

InChI=1S/C9H12O5/c1-5-6(4-7(10)12-2)14-9(11)8(5)13-3/h6H,4H2,1-3H3

InChI Key

OPANUDBJFCIYGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1CC(=O)OC)OC

Origin of Product

United States

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